Sulconazole

描述

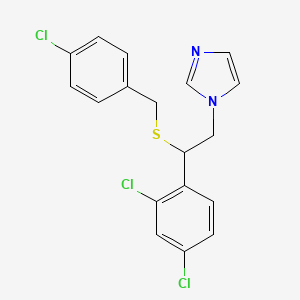

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNXATANNDIXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044129 | |

| Record name | Sulconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61318-90-9 | |

| Record name | Sulconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61318-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9HAA5Q5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulconazole Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulconazole is a broad-spectrum imidazole antifungal agent utilized for the topical treatment of superficial fungal infections. Its therapeutic efficacy stems from the targeted inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel, more potent, and selective antifungal agents. This technical guide provides a comprehensive overview of the SAR studies of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and the key structural features governing its antifungal activity.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of new and effective antifungal therapies. This compound, a member of the imidazole class of antifungals, has been a valuable tool in combating dermatophytosis.[1] Like other azole antifungals, its mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane synthesis. A thorough understanding of the relationship between the chemical structure of this compound and its biological activity is essential for the development of next-generation antifungal agents with improved efficacy and reduced side effects.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is a key component of the ergosterol biosynthesis pathway, which is responsible for the production of ergosterol, an essential component of the fungal cell membrane. Ergosterol plays a vital role in maintaining the fluidity, integrity, and function of the fungal cell membrane.

The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This alteration in the sterol composition of the cell membrane disrupts its normal function, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and replication.[3]

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Structure-Activity Relationship (SAR) Studies

The core structure of this compound consists of an imidazole ring, a dichlorophenyl ring, and a chlorobenzyl thioether moiety.[2] Variations in these components have been explored in related imidazole series to understand their impact on antifungal potency.

Key Structural Features for Antifungal Activity:

-

Imidazole Ring: The weakly basic imidazole ring is essential for activity. The nitrogen atom at position 3 (N3) of the imidazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, a critical interaction for enzyme inhibition.

-

Dichlorophenyl Ring: The 2,4-dichlorophenyl group plays a crucial role in binding to the active site of the enzyme through hydrophobic interactions. The substitution pattern on this ring is often critical for potency.

-

Chlorobenzyl Thioether Linker: The flexible thioether linker allows for optimal positioning of the aromatic rings within the enzyme's active site. The nature and length of this linker can influence the antifungal spectrum and potency. The para-chloro substitution on the benzyl ring contributes to the overall lipophilicity and binding affinity.

Quantitative Data

A specific, publicly available, and comprehensive table of this compound analogs with their corresponding MIC values is not available in the reviewed literature. However, a comparative study of the in vitro activity of several imidazoles against clinical isolates of Candida species provides some quantitative context for this compound's potency.

Table 1: Comparative In Vitro Activity of this compound and Other Azole Antifungals against Candida albicans

| Antifungal Agent | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | 106 | 0.03-4 | 0.12 | 1 |

| Cloconazole | 106 | 0.03-4 | 0.12 | 1 |

| Butoconazole | 106 | 0.03-8 | 0.25 | 2 |

| Isoconazole | 106 | 0.03-4 | 0.06 | 0.5 |

| Fenticonazole | 106 | 0.03-16 | 0.5 | 4 |

| Econazole | 106 | 0.03-8 | 0.25 | 2 |

| Miconazole | 106 | 0.03-16 | 0.5 | 4 |

| Ketoconazole | 106 | 0.03-16 | 0.5 | 4 |

Data adapted from Hernández Molina et al., 1992.[4]

This data indicates that this compound demonstrates potent activity against C. albicans, with efficacy comparable to other imidazole antifungals.[4]

Experimental Protocols

The evaluation of the antifungal activity of this compound and its analogs relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[5][6][7]

Materials:

-

Yeast isolates (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

-

Antifungal agent (this compound) stock solution.

-

Sterile 96-well U-bottom microtiter plates.

-

Spectrophotometer.

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation:

-

Subculture the yeast isolate on Sabouraud Dextrose Agar at 35°C for 24 hours.

-

Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

-

Include a drug-free well for growth control and an uninoculated well for sterility control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition (approximately 50% for azoles) of growth compared to the growth control well. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.

-

Ergosterol Synthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with an antifungal agent to determine the agent's inhibitory effect on the ergosterol biosynthesis pathway.[8][9]

Materials:

-

Yeast culture (Candida albicans)

-

Sabouraud Dextrose Broth (SDB)

-

Antifungal agent (this compound)

-

25% Alcoholic potassium hydroxide (KOH) solution

-

n-Heptane

-

Sterile distilled water

-

100% Ethanol

-

Spectrophotometer capable of scanning between 240 and 300 nm.

Procedure:

-

Cell Culture and Treatment:

-

Grow a culture of C. albicans in SDB to the mid-exponential phase.

-

Expose the fungal cells to various concentrations of this compound (and a no-drug control) and incubate for a defined period (e.g., 4-16 hours).

-

-

Cell Harvesting and Saponification:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with sterile distilled water.

-

Add 3 mL of 25% alcoholic KOH to the cell pellet.

-

Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

-

Sterol Extraction:

-

After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the mixture.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.

-

Transfer the heptane layer to a new tube.

-

-

Spectrophotometric Analysis:

-

Dilute an aliquot of the heptane extract in 100% ethanol.

-

Scan the absorbance of the diluted extract from 240 nm to 300 nm.

-

The characteristic four-peaked curve of ergosterol will be observed. The height of the peak at approximately 282 nm is used to quantify the ergosterol content.

-

Calculate the percentage of ergosterol inhibition at each this compound concentration relative to the no-drug control.

-

Experimental and Logical Workflows

Workflow for a Typical Antifungal SAR Study

Caption: A typical workflow for a structure-activity relationship study of antifungal agents.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. In vitro activity of cloconazole, this compound, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. scribd.com [scribd.com]

- 8. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulconazole: A Comprehensive Technical Guide on its Discovery, History, and Clinical Application as an Imidazole Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulconazole is a broad-spectrum antifungal agent belonging to the imidazole class of synthetic antimycotics.[1] Structurally related to other imidazole derivatives like clotrimazole, econazole, and miconazole, this compound has established its utility in the topical treatment of superficial fungal infections.[1] This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, synthesis, and clinical application of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Discovery and History

The advent of azole antifungal agents in 1969 marked a significant milestone in the management of fungal infections. The initial development focused on imidazole derivatives, including this compound, which were found to act by inhibiting ergosterol synthesis, a critical component of the fungal cell membrane. This compound, identified as a potent imidazole derivative, demonstrated a broad spectrum of activity against various dermatophytes and yeasts.[1] Its development provided a valuable addition to the therapeutic armamentarium for treating common skin mycoses.

Mechanism of Action

The antifungal activity of this compound, consistent with other imidazole derivatives, lies in its ability to disrupt the integrity of the fungal cell membrane. This is primarily achieved through the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P-450 dependent enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols lead to increased cell membrane permeability, disruption of cellular processes, and ultimately, fungal cell death.

References

Sulconazole as a Potential Antibacterial Agent: A Technical Guide for Drug Development Professionals

Executive Summary: Sulconazole, an imidazole derivative primarily known for its broad-spectrum antifungal activity, is emerging as a candidate for drug repurposing due to its demonstrated in vitro antibacterial properties.[1] Traditionally used in topical treatments for superficial mycoses, recent evidence highlights its potential against a range of bacteria, including challenging multidrug-resistant persister cells.[2][3] This document provides a comprehensive technical overview of this compound's antibacterial potential, detailing its mechanism of action, spectrum of activity, and relevant experimental protocols to guide further research and development in the face of rising antimicrobial resistance.

Mechanism of Action

While the antibacterial mechanism of this compound is not as extensively characterized as its antifungal action, current research points to multiple modes of disruption, particularly against bacterial cell energetics and membrane function.[2][4][5]

1.1 Antifungal Mechanism (for context) As an imidazole, this compound's primary antifungal effect is the disruption of the fungal cell membrane.[6] It specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4][5][7] This enzyme is critical in the biosynthesis of ergosterol, a sterol component essential for the structural integrity of the fungal cell membrane.[8][9] By blocking this pathway, this compound depletes ergosterol and causes the accumulation of toxic methylated sterol precursors, leading to increased membrane permeability and ultimately, inhibition of fungal growth.[4][6]

Caption: Antifungal mechanism of this compound via inhibition of ergosterol synthesis.

1.2 Proposed Antibacterial Mechanism Recent studies, particularly on carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKP) persisters, reveal a distinct antibacterial mechanism. This compound monotherapy has been shown to dissipate the transmembrane proton motive force (PMF), a critical component of bacterial energy metabolism.[2]

Furthermore, when used in combination with glucose or trehalose, this compound exhibits a potent synergistic effect. This combination leads to a significant inhibition of bacterial efflux pumps, a reduction in cellular NADH and ATP levels, and a subsequent accumulation of intracellular reactive oxygen species (ROS).[2] This multi-pronged assault on cellular homeostasis results in effective bacterial cell death.[2]

Caption: Synergistic antibacterial mechanism of this compound with sugars.

Spectrum of Antibacterial Activity

This compound has demonstrated a spectrum of activity primarily against Gram-positive bacteria.[1] However, its efficacy in combination therapies against Gram-negative organisms is a significant area of emerging research.[2]

2.1 In Vitro Susceptibility Data The following tables summarize the known antibacterial spectrum and quantitative minimum inhibitory concentration (MIC) data for this compound.

Table 1: Spectrum of this compound Antibacterial Activity

| Gram Stain | Bacterial Species | Reference |

|---|---|---|

| Gram-Positive | Staphylococcus aureus | [10] |

| Staphylococcus epidermidis | [10] | |

| Staphylococcus saprophyticus | [10] | |

| Enterococcus faecalis (formerly Streptococcus faecalis) | [4][10] | |

| Bacillus subtilis | [10] | |

| Clostridium perfringens | [10] | |

| Clostridium tetani | [10] | |

| Clostridium botulinum | [10] | |

| Erysipelothrix rhusiopathiae | [10] | |

| Micrococcus luteus | [10] | |

| Propionibacterium acnes | [10] |

| Gram-Negative | Klebsiella pneumoniae (Carbapenem-Resistant Persisters, in combination with glucose/trehalose) |[2] |

Table 2: Quantitative MIC Data for this compound

| Bacterial Group | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus species | < 12.5 | [4][5] |

| Enterococcus faecalis | < 12.5 | [4][5] |

| Gram-positive anaerobes | < 12.5 |[4][5] |

Experimental Protocols

Standardized methodologies are crucial for evaluating the antibacterial potential of this compound. The following protocols for determining Minimum Inhibitory Concentration (MIC) and assessing activity against persister cells are provided as a guide.

3.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC) The broth microdilution method is a standard quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusting its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

-

Drug Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[14]

Caption: Standard experimental workflow for MIC determination via broth microdilution.

3.2 Protocol: Assessment of Activity Against Bacterial Persisters This protocol is based on methodologies used to identify this compound's effect on K. pneumoniae persisters.[2]

Methodology:

-

Persister Cell Induction: Grow bacteria to the stationary phase to induce the formation of persister cells. This can be achieved through prolonged incubation or nutrient starvation.

-

Treatment: Expose the persister cell population to this compound, both alone and in combination with potentiating agents like glucose or trehalose, in a suitable buffer or medium.

-

Viability Assessment: After treatment, determine the number of surviving cells using colony-forming unit (CFU) counting on agar plates. A significant reduction in CFUs compared to untreated controls indicates bactericidal activity.

-

Mechanistic Assays (Parallel Experiments):

-

Proton Motive Force (PMF): Use a PMF-sensitive dye (e.g., DiSC3(5)) and fluorescence measurement to assess membrane potential dissipation.

-

Efflux Pump Activity: Measure the accumulation of an efflux pump substrate (e.g., ethidium bromide) within the bacterial cells via fluorometry.

-

ATP/NADH Levels: Quantify intracellular ATP and NADH using commercially available bioluminescence-based assay kits.

-

ROS Accumulation: Use a fluorescent probe sensitive to reactive oxygen species (e.g., H2DCFDA) and measure fluorescence to determine levels of intracellular ROS.

-

Caption: Workflow for assessing this compound's activity against bacterial persisters.

Discussion and Future Directions

The existing data positions this compound as a promising candidate for repurposing as an antibacterial agent. Its activity against Gram-positive bacteria at concentrations below 12.5 mg/L is noteworthy.[4][5] The most compelling recent finding is its potent, synergistic effect against multidrug-resistant Gram-negative K. pneumoniae persisters, which are notoriously difficult to eradicate and contribute to chronic, recurrent infections.[2]

To advance this compound from a promising lead to a viable clinical candidate, the following research avenues are critical:

-

Broad-Spectrum Efficacy: Systematic screening against a wider panel of clinically relevant bacteria, including other Gram-negative pathogens and multidrug-resistant strains, is necessary.

-

Mechanism Elucidation: Further studies are required to confirm if PMF dissipation is the primary mechanism across all susceptible bacteria or if other targets are involved.

-

In Vivo Studies: Preclinical animal models of infection are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound when used for bacterial infections.

-

Combination Therapies: The synergistic effect with simple sugars against K. pneumoniae suggests that exploring other combination therapies could unlock broader applications and overcome resistance mechanisms.

Conclusion

This compound demonstrates clear in vitro antibacterial activity, warranting further investigation. Its established safety profile as a topical antifungal provides a strong foundation for repurposing efforts. The novel mechanism of disrupting bacterial energy metabolism, especially its synergistic action against highly resistant persister cells, highlights a potentially new paradigm for treating persistent bacterial infections. Continued research into its broader spectrum, in vivo efficacy, and mechanistic pathways is crucial for realizing its full potential as a next-generation antibacterial therapeutic.

References

- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial effect of this compound in combination with glucose/trehalose against carbapenem-resistant hypervirulent Klebsiella pneumoniae persisters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 8. Fluconazole inhibits cellular ergosterol synthesis to confer synergism with berberine against yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 10. drugs.com [drugs.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. idexx.com [idexx.com]

Investigating the anticancer properties of sulconazole

An In-depth Technical Guide to the Anticancer Properties of Sulconazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an imidazole antifungal agent, has emerged as a promising candidate for drug repositioning in oncology. Traditionally used for superficial dermatomycoses, recent preclinical studies have unveiled its potent, broad-spectrum anticancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound has been shown to inhibit cancer cell proliferation and migration and to induce a unique form of programmed cell death known as PANoptosis by triggering mitochondrial oxidative stress and inhibiting glycolysis. Furthermore, it modulates critical oncogenic signaling pathways, including PI3K/AKT/mTOR, MEK/ERK, STAT3, and NF-κB, and shows efficacy in inhibiting cancer stem cell populations. This document aims to serve as a foundational resource for researchers investigating this compound as a novel therapeutic strategy against various malignancies.

Introduction

Drug repositioning represents an efficient strategy in oncology, offering the potential to bring new therapies to the clinic with reduced timelines and costs. This compound is a broad-spectrum imidazole antifungal drug that has been used to treat common skin fungal diseases since 1985.[1] Its primary antifungal mechanism involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[2] Recent research has illuminated a new facet of this compound's biological activity, demonstrating significant anticancer effects across a range of cancer types, including esophageal, breast, liver, gastric, and lung cancers.[1] This guide synthesizes the key findings related to its anticancer properties, focusing on the molecular mechanisms, cellular effects, and the experimental methodologies used to elucidate them.

Anticancer Spectrum and Efficacy

This compound exhibits a broad-spectrum anticancer effect, demonstrating cytotoxicity against numerous cancer cell lines while showing less harmful effects on normal cells.[1] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the IC50 values of this compound in various cancer cell lines after 24 hours of treatment.

| Cancer Type | Cell Line | IC50 (μM) | Reference |

| Esophageal Cancer | KYSE30 | 26.26 | [1] |

| Esophageal Cancer | KYSE150 | 25.14 | [1] |

| Liver Cancer | HepG2 | 31.81 | [1] |

| Liver Cancer | Huh7 | 19.50 | [1] |

| Gastric Cancer | SGC7901 | 35.31 | [1] |

| Gastric Cancer | HGC27 | 37.24 | [1] |

| Lung Cancer | A549 | 53.59 | [1] |

| Breast Cancer | MDA-MB-453 | 38.73 | [1] |

| Breast Cancer | MCF7 | 39.04 | [1] |

| Normal Cells | |||

| Esophageal Epithelial | SHEE | 57.65 | [1] |

| Normal Liver | Chang Liver | 53.93 | [1] |

Core Mechanisms of Anticancer Action

This compound employs a multi-pronged approach to exert its anticancer effects, primarily by inducing a complex form of cell death and disrupting key cellular signaling pathways.

Induction of PANoptosis

A key finding is that this compound induces PANoptosis, a recently identified inflammatory programmed cell death modality that integrates features of apoptosis, pyroptosis, and necroptosis.[1][3][4] This multimodal cell death mechanism is particularly advantageous in cancer therapy as it can overcome resistance to conventional apoptosis-inducing agents.

The induction of PANoptosis by this compound is mechanistically linked to two primary upstream events: the triggering of mitochondrial oxidative stress and the inhibition of glycolysis.[1][5]

Inhibition of Key Signaling Pathways

This compound has been demonstrated to inhibit multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

-

PI3K/AKT, MEK/ERK, and STAT3 Pathways: In esophageal cancer, this compound inhibits the PI3K/AKT/mTOR, MEK/ERK, and STAT3 signaling cascades.[1] These pathways are central regulators of cell growth, differentiation, and survival, and their abnormal activation is a hallmark of many cancers.[1]

-

NF-κB/IL-8 Signaling Axis: In breast cancer stem cells (BCSCs), this compound disrupts the NF-κB/IL-8 signaling axis.[6][7] It reduces the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the expression of downstream targets like IL-8, which are critical for maintaining the cancer stem cell phenotype.[6][7]

-

Calcium Signaling and PD-1 Expression: this compound represses NF-κB and calcium signaling, which are involved in the induction of the immune checkpoint protein Programmed Death-1 (PD-1) on T-cells.[8][9] This suggests a dual therapeutic potential: directly inhibiting cancer cells and potentially enhancing anti-tumor immunity by preventing T-cell exhaustion.[8]

Inhibition of Cancer Stem Cells (CSCs)

This compound has demonstrated particular efficacy against breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for therapeutic resistance, metastasis, and relapse.[6] Treatment with this compound reduces the frequency of cells with the BCSC marker phenotype (CD44high/CD24low), diminishes aldehyde dehydrogenase (ALDH) activity (another CSC marker), and inhibits the formation of mammospheres, an in vitro surrogate for self-renewal capacity.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anticancer properties of this compound.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Add 20 μL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Record the absorbance at 490 nm using a 96-well plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol:

-

Seed cells (e.g., 2x105 cells/well) in a 6-well plate and treat with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x106 cells/mL.

-

Transfer 100 μL of the cell suspension (1x105 cells) to a flow cytometry tube.

-

Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X Binding Buffer to each tube.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-40 μg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1][12]

-

Mammosphere Formation Assay

This assay assesses the self-renewal and sphere-forming capacity of cancer stem cells.

-

Principle: CSCs, when cultured in non-adherent conditions with serum-free medium supplemented with specific growth factors, can proliferate to form floating spherical colonies known as mammospheres.

-

Protocol:

-

Seed single cells from breast cancer cell lines (e.g., 1x104 cells/well for MDA-MB-231) into ultralow attachment 6-well plates.

-

Culture the cells in complete MammoCult™ medium (StemCell Technologies) supplemented with heparin and hydrocortisone.

-

Treat the cells with this compound (e.g., 10 or 20 μM) or vehicle control.

-

Incubate for 7 days to allow mammosphere formation.

-

Count the number of mammospheres (typically >50 μm in diameter) per well using a microscope.

-

Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres per well / Number of cells seeded per well) x 100%.[1]

-

Conclusion and Future Directions

This compound has demonstrated compelling preclinical anticancer activity through a variety of mechanisms, including the induction of PANoptosis, inhibition of critical oncogenic signaling pathways, and suppression of cancer stem cell populations. Its broad-spectrum efficacy and favorable toxicity profile relative to normal cells make it an attractive candidate for further development.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the antitumor effects of this compound in various xenograft and patient-derived xenograft (PDX) models to validate the in vitro findings.

-

Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies, targeted therapies, and immunotherapies. Its ability to increase the radiosensitivity of esophageal cancer cells is a promising avenue for combination treatment.[1]

-

Pharmacokinetics and Pharmacodynamics: Characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) properties and establishing a clear relationship between dose, exposure, and biological effect in vivo.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

The evidence presented in this guide strongly supports the continued investigation of this compound as a repurposed anticancer agent, with the potential to offer a novel therapeutic option for a range of difficult-to-treat cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.eur.nl [pure.eur.nl]

- 3. OUH - Protocols [ous-research.no]

- 4. WO2020127059A1 - Use of this compound as a furin inhibitor - Google Patents [patents.google.com]

- 5. T-Type Calcium Channels | Clinical implications of hedgehog signaling pathway inhibitors [virology2016.com]

- 6. biorxiv.org [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. In vitro mitochondrial-targeted antioxidant peptide induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Frontiers | Itraconazole Reverts ABCB1-Mediated Docetaxel Resistance in Prostate Cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Fungi to Sulconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Sulconazole is an imidazole antifungal agent that disrupts the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway.[1] Specifically, it targets the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component for fungal cell membrane integrity.[2][3][4] This document provides detailed protocols for determining the in vitro susceptibility of fungi to this compound, primarily based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods are essential for resistance monitoring, epidemiological studies, and the development of new antifungal therapies.

Data Presentation

The following tables summarize the key quantitative parameters for performing in vitro susceptibility testing of fungi to this compound.

Table 1: this compound Stock Solution and Dilution Preparation

| Parameter | Value/Instruction | Rationale/Reference |

| Compound | This compound Nitrate | Active pharmaceutical ingredient. |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | This compound nitrate is soluble in DMSO at approximately 25 mg/mL.[5] |

| Stock Solution Concentration | 1600 µg/mL (or 100x the highest final concentration) | A high-concentration stock allows for serial dilutions without introducing excessive solvent into the assay. Based on CLSI general recommendations.[6] |

| Storage of Stock Solution | Aliquot and store at -20°C or colder for up to 6 months. | Prevents degradation from repeated freeze-thaw cycles.[7][8] |

| Intermediate Dilutions | Prepare serial dilutions from the stock solution in RPMI 1640 medium. | To achieve the desired final concentrations in the microdilution plate. |

| Final Concentration Range | 0.015 to 16 µg/mL | This range is typical for testing azole antifungals against common yeasts and molds and should encompass the Minimum Inhibitory Concentrations (MICs) for susceptible isolates. |

Table 2: Inoculum Preparation for Yeasts and Molds

| Organism Type | Method | Final Inoculum Concentration (CFU/mL) | Reference |

| Yeasts (e.g., Candida spp.) | Spectrophotometric or colony suspension method. Adjust turbidity to a 0.5 McFarland standard, then dilute in RPMI 1640. | 0.5 x 10³ to 2.5 x 10³ | CLSI M27[9][10] |

| Molds (e.g., Aspergillus spp., Dermatophytes) | Spore suspension method. Harvest conidia from mature cultures into sterile saline with 0.05% Tween 80. Enumerate with a hemocytometer or spectrophotometer and dilute in RPMI 1640. | 0.4 x 10⁴ to 5 x 10⁴ | CLSI M38[7][8][10][11] |

Table 3: Incubation Conditions and Endpoint Determination

| Parameter | Yeasts | Molds | Reference |

| Culture Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS. | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS. | CLSI M27, M38[9][11] |

| Incubation Temperature | 35°C | 35°C | CLSI M27, M38[9][11] |

| Incubation Time | 24-48 hours | 48-72 hours (species-dependent) | CLSI M27, M38[9][11] |

| Endpoint Reading (MIC) | The lowest concentration of this compound that causes a significant diminution of growth (e.g., ~50% inhibition) compared to the growth control well. | The lowest concentration of this compound that shows complete inhibition of growth. | CLSI M27, M38[9][11] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Weighing the Compound: Aseptically weigh the required amount of this compound nitrate powder.

-

Preparing the Stock Solution: Dissolve the this compound nitrate in 100% DMSO to achieve a concentration of 1600 µg/mL. For example, dissolve 1.6 mg of this compound nitrate in 1 mL of DMSO.

-

Storage: Dispense the stock solution into sterile, single-use aliquots and store at -20°C or colder.

-

Preparing Working Solutions: On the day of the assay, thaw an aliquot of the stock solution. Prepare a series of 2-fold dilutions in RPMI 1640 medium to create working solutions that are twice the final desired concentrations.

Protocol 2: Inoculum Preparation

For Yeasts (e.g., Candida albicans):

-

Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.

-

Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This suspension will contain approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this adjusted suspension 1:1000 in RPMI 1640 medium (by performing a 1:50 followed by a 1:20 dilution) to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

For Molds (e.g., Trichophyton rubrum):

-

Grow the mold on a potato dextrose agar slant at 28-30°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by gently washing the surface of the culture with sterile saline containing 0.05% Tween 80.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL by counting with a hemocytometer and diluting in RPMI 1640 medium.

Protocol 3: Broth Microdilution Assay

-

Plate Preparation: Use sterile 96-well U-bottom microdilution plates.

-

Drug Dilution: Dispense 100 µL of the appropriate working this compound solutions into the wells of the microdilution plate, creating a 2-fold serial dilution (e.g., from 16 µg/mL down to 0.015 µg/mL).

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well. This will bring the final volume to 200 µL and dilute the drug concentrations to the final desired range.

-

Controls:

-

Growth Control: 100 µL of RPMI 1640 medium + 100 µL of inoculum (no drug).

-

Sterility Control: 200 µL of RPMI 1640 medium (no inoculum, no drug).

-

-

Incubation: Seal the plates (e.g., with an adhesive plastic sealer) to prevent evaporation and incubate at 35°C for the appropriate duration (24-48 hours for yeasts, 48-72 hours for molds).

-

Reading the MIC: After incubation, determine the MIC by visual inspection or using a microplate reader. The MIC is the lowest concentration of this compound that inhibits fungal growth according to the endpoint criteria in Table 3.

Mandatory Visualizations

References

- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. njccwei.com [njccwei.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 11. webstore.ansi.org [webstore.ansi.org]

Sulconazole as a Radiosensitizer: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical evidence and methodologies for investigating sulconazole, an imidazole antifungal agent, as a potential radiosensitizer for cancer therapy. This compound has been demonstrated to enhance the effects of ionizing radiation in esophageal cancer by inducing a multifaceted cellular response involving PANoptosis (a combination of apoptosis, pyroptosis, necroptosis, and ferroptosis), inhibiting glycolysis, and triggering mitochondrial oxidative stress.[1] Mechanistically, this compound disrupts key survival signaling pathways, including PI3K/AKT, MEK/ERK, and STAT3.[1] This document outlines detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of this compound and radiotherapy, and provides a framework for data presentation and visualization of the underlying molecular mechanisms.

Introduction

The combination of radiotherapy with systemic agents to enhance its therapeutic index is a cornerstone of modern oncology.[2][3] this compound, a drug with a long history of use in treating fungal infections, has been repurposed as an anticancer agent due to its ability to inhibit the proliferation and migration of cancer cells.[1] Notably, preclinical studies have shown that this compound can significantly increase the radiosensitivity of esophageal cancer cells, suggesting its potential to improve clinical outcomes when used in combination with radiotherapy.[1][4] The primary mechanisms underlying this radiosensitization include the induction of mitochondrial reactive oxygen species (ROS) and the inhibition of critical cell survival pathways.[1][4] These notes are intended to guide researchers in the design and execution of experiments to further explore and validate the use of this compound as a radiosensitizer.

Data Presentation

In Vitro Radiosensitization of Esophageal Cancer Cells

Table 1: Clonogenic Survival of Esophageal Cancer Cells Treated with this compound and/or Radiation

| Treatment Group | Cell Line: KYSE30 (Surviving Fraction) | Cell Line: KYSE150 (Surviving Fraction) | Cell Line: TE3 (Surviving Fraction) |

| Control (DMSO) | 1.00 | 1.00 | 1.00 |

| This compound (20 µM) | 0.45 ± 0.05 | 0.50 ± 0.06 | 0.55 ± 0.04 |

| Radiation (2 Gy) | 0.60 ± 0.07 | 0.65 ± 0.08 | 0.70 ± 0.06 |

| This compound (20 µM) + Radiation (2 Gy) | 0.20 ± 0.04 | 0.25 ± 0.05 | 0.30 ± 0.03 |

Data are representative and presented as mean ± standard deviation. The surviving fraction is normalized to the control group. Data is based on findings suggesting a better anticancer effect with the combination.[1]

Table 2: Induction of Mitochondrial ROS in Esophageal Cancer Cells

| Treatment Group | Cell Line: KYSE30 (Relative MitoSOX Red Fluorescence) | Cell Line: KYSE150 (Relative MitoSOX Red Fluorescence) |

| Control (DMSO) | 1.00 | 1.00 |

| This compound (20 µM) | 2.5 ± 0.3 | 2.8 ± 0.4 |

| Radiation (4 Gy) | 1.8 ± 0.2 | 2.0 ± 0.3 |

| This compound (20 µM) + Radiation (4 Gy) | 4.5 ± 0.5 | 5.0 ± 0.6 |

Data are representative and presented as mean ± standard deviation. Fluorescence is normalized to the control group, indicating relative levels of mitochondrial superoxide. The combination of this compound and irradiation elevates intracellular ROS.[1]

Signaling Pathways and Experimental Workflows

This compound-Mediated Radiosensitization Signaling Pathway

Caption: this compound enhances radiotherapy by increasing ROS and inhibiting key survival pathways.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro evaluation of this compound as a radiosensitizer.

Experimental Protocols

In Vitro Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Materials:

-

Cancer cell lines (e.g., KYSE30, KYSE150, TE3)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Trypsin-EDTA

-

6-well plates

-

X-ray irradiator

-

Fixation solution (e.g., methanol:acetic acid 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and prepare a single-cell suspension.

-

Count the cells and seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the radiation dose and the plating efficiency of the cell line (typically ranging from 200 to 5000 cells per well).

-

Allow cells to attach for at least 4-6 hours.

-

-

Drug Treatment:

-

Irradiation:

-

Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

-

-

Colony Formation:

-

After irradiation, remove the medium containing this compound and replace it with fresh complete medium.

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.

-

-

Fixation and Staining:

-

Wash the plates with PBS.

-

Fix the colonies with the fixation solution for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Count the number of colonies containing ≥50 cells.

-

Calculate the Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) at each dose: (Number of colonies counted / (Number of cells seeded x PE of control group)).

-

Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.

-

The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to produce a certain level of cell killing (e.g., SF=0.5) without the drug by the dose required for the same level of cell killing with the drug.

-

Mitochondrial ROS Detection (MitoSOX Red Assay)

This protocol measures mitochondrial superoxide levels.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher M36008)

-

HBSS (Hank's Balanced Salt Solution)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Treatment:

-

Seed cells in 12-well plates or other suitable culture vessels.

-

Treat the cells with DMSO (control), this compound (20 µM), radiation (e.g., 4 Gy), or the combination for 24 hours.[1]

-

-

Staining:

-

Analysis:

-

Wash the cells with warm HBSS.

-

Analyze the fluorescence of the cells immediately by flow cytometry (Excitation/Emission: ~510/580 nm) or visualize using a fluorescence microscope.

-

Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.

-

DNA Damage and Repair Assay (γH2AX Staining)

This immunofluorescence assay detects the phosphorylation of H2AX, a marker for DNA double-strand breaks.

Materials:

-

Cancer cell lines cultured on coverslips

-

This compound

-

X-ray irradiator

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., γH2AX)

-

Fluorescently-labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Treatment:

-

Immunostaining:

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-30 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates DNA damage, and a decrease over time indicates repair.

-

Western Blot Analysis of Signaling Pathways

This protocol is for detecting the expression and phosphorylation status of key proteins in the PI3K/AKT, MEK/ERK, and STAT3 pathways.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Protocol:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the ratio of phosphorylated to total protein to assess pathway activation.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the combination of this compound and radiotherapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

This compound formulation for in vivo administration

-

Small animal irradiator

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Treatment Groups:

-

Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).

-

-

Drug Administration:

-

Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

-

Tumor Irradiation:

-

When tumors reach the target size, irradiate the tumors of mice in the radiation-containing groups with a specified dose and fractionation schedule (e.g., a single dose of 8 Gy or fractionated doses). Anesthetize the mice and shield the rest of the body during irradiation.

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

The study endpoint may be a specific time point, a maximum tumor volume, or signs of morbidity.

-

-

Analysis:

-

Plot tumor growth curves for each treatment group.

-

At the end of the study, excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

-

Perform statistical analysis to compare tumor growth inhibition between the different treatment groups.

-

Conclusion

The repurposing of this compound as a radiosensitizer presents a promising avenue for enhancing cancer treatment. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this combination therapy. Further research is warranted to expand these findings to other cancer types and to ultimately translate this promising strategy into clinical applications.

References

Application Notes and Protocols for Determining the IC50 of Sulconazole in Cancer Cell Lines

Introduction

Sulconazole, an imidazole antifungal agent, has demonstrated significant anticancer properties across a variety of malignancies.[1][2] It has been shown to inhibit cancer cell proliferation and migration, and induce programmed cell death through various mechanisms.[1][2][3][4][5] A critical parameter for evaluating the efficacy of a potential anticancer compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%.[6] This document provides detailed protocols for determining the IC50 of this compound in cancer cell lines using common cell viability assays, and summarizes its known mechanisms of action.

Data Presentation: IC50 Values of this compound in Various Cell Lines

The following table summarizes the reported IC50 values of this compound in different cancer and normal cell lines after a 24-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KYSE30 | Esophageal Cancer | 43.68 | [7] |

| KYSE150 | Esophageal Cancer | 49.15 | [7] |

| SHEE | Normal Esophageal Epithelial | 87.66 | [7] |

| HepG2 | Liver Cancer | 31.81 | [1][7] |

| Huh7 | Liver Cancer | 19.50 | [1][7] |

| Chang | Normal Liver | 53.93 | [1][7] |

| SGC7901 | Gastric Cancer | 35.31 | [1] |

| HGC27 | Gastric Cancer | 37.24 | [1] |

| A549 | Lung Cancer | 53.59 | [1] |

| MDA-MB-453 | Breast Cancer | 38.73 | [1] |

| MCF7 | Breast Cancer | 39.04 | [1] |

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 value of this compound involves cell preparation, treatment with a range of this compound concentrations, assessment of cell viability, and data analysis to calculate the IC50.

Caption: A generalized workflow for determining the IC50 value of this compound.

Experimental Protocols

Here are detailed protocols for three common cell viability assays. It is recommended to optimize cell seeding density and incubation times for each specific cell line before performing the main experiment.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.[10]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO (for dissolving this compound and formazan)

-

MTT solution (5 mg/mL in sterile PBS)[11]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][12]

-

Include wells with medium only for blank measurements.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[13]

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It's advisable to use a wide range of concentrations for the initial experiment (e.g., 0.1 µM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10][11]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][12]

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9][11]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[10][11]

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).[14][15]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: The XTT assay is another colorimetric method where the tetrazolium salt XTT is reduced by viable cells to a water-soluble orange formazan product.[16][17] This assay does not require a solubilization step, making it more convenient than the MTT assay.[17]

Materials:

-

XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent)

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

XTT Assay:

-

Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (e.g., add 100 µL of activator to 5 mL of XTT reagent).[18]

-

After the drug treatment period, add 50 µL of the XTT working solution to each well.[18]

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for your specific cell line.

-

-

Data Acquisition and Analysis:

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells.[20] The assay reagent lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable cells.[20]

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Opaque-walled 96-well plates (to prevent well-to-well crosstalk)

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[21]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[21]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Follow step 4 from the MTT assay protocol for data analysis and IC50 determination, using luminescence readings instead of absorbance.[22]

-

Signaling Pathways Affected by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways. Understanding these pathways can provide insights into its mechanism of action and potential for combination therapies.

Caption: Signaling pathways modulated by this compound in cancer cells.

This compound has been shown to:

-

Inhibit Glycolysis and Trigger Oxidative Stress: It disrupts cellular metabolism, leading to mitochondrial oxidative stress.[1]

-

Suppress Pro-Survival Pathways: In esophageal cancer, this compound downregulates key signaling pathways that promote cell growth and survival, including PI3K/AKT, MEK/ERK, and STAT3.[7]

-

Repress NF-κB and Calcium Signaling: this compound inhibits the NF-κB and calcium signaling pathways.[3][4] This has dual effects: it inhibits the expression of the immune checkpoint protein PD-1 on immune cells and also represses the malignant phenotype of cancer cells.[3][4][5]

-

Disrupt Cancer Stem Cell Formation: In breast cancer, this compound blocks the NF-κB/IL-8 signaling axis, which is crucial for the formation and maintenance of breast cancer stem cells.[2][23]

-

Induce PANoptosis: By triggering oxidative stress and inhibiting glycolysis, this compound can induce a mixed form of programmed cell death known as PANoptosis, which includes apoptosis, pyroptosis, necroptosis, and ferroptosis.[1]

The protocols outlined in this document provide a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The choice of assay may depend on the specific cell line, available equipment, and experimental goals. By quantifying the cytotoxic and cytostatic effects of this compound and understanding its impact on key signaling pathways, researchers can further elucidate its potential as a novel anticancer therapeutic.

References

- 1. This compound Induces PANoptosis by Triggering Oxidative Stress and Inhibiting Glycolysis to Increase Radiosensitivity in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of the NF-κB/IL-8 Signaling Axis by this compound Inhibits Human Breast Cancer Stem Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits PD-1 expression in immune cells and cancer cells malignant phenotype through NF-κB and calcium activity repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. idus.us.es [idus.us.es]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. 4.4. Cell Viability Assay (MTT) and Determination of IC50 Value of FKB [bio-protocol.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. cytotronics.com [cytotronics.com]

- 16. youdobio.com [youdobio.com]

- 17. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 21. OUH - Protocols [ous-research.no]

- 22. IC50 determination and cell viability assay [bio-protocol.org]

- 23. Disruption of the NF-κB/IL-8 Signaling Axis by this compound Inhibits Human Breast Cancer Stem Cell Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Transdermal Permeation Studies of Sulconazole Using Franz Diffusion Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting transdermal permeation studies of sulconazole, an imidazole antifungal agent, utilizing Franz diffusion cells. The information is based on established methodologies to ensure reliable and reproducible results for the evaluation of topical and transdermal formulations.

Introduction

This compound is a broad-spectrum antifungal agent used for the topical treatment of various skin infections.[1][2] Its efficacy is dependent on its ability to permeate the stratum corneum and reach the target site within the skin. The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of drugs from topical formulations.[3][4] This system simulates the conditions of drug release from a formulation, its partitioning into the skin, and its subsequent diffusion through the skin layers into a receptor fluid.[4][5] These studies are crucial for formulation optimization, bioequivalence assessment, and predicting in vivo performance.

Experimental Protocols

Materials and Reagents

-

This compound Nitrate (or this compound)

-

Formulation components (e.g., oils, surfactants, co-surfactants, gelling agents)[1]

-

Phosphate Buffered Saline (PBS), pH 7.4[6]

-

Methanol (HPLC grade)[6]

-

Distilled or deionized water

-

Animal skin (e.g., rat, porcine) or synthetic membranes[6][7]

-

Parafilm®

Equipment

-

Franz diffusion cells (with appropriate orifice diameter and receptor volume)[4][7]

-

Water bath with circulating system for temperature control[8]

-

Magnetic stirrer and stir bars[7]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for this compound quantification

-

Syringes and needles for sampling

-

Micropipettes

-

pH meter

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath (for degassing receptor medium)

Preparation of Skin Membrane

-

Obtain full-thickness abdominal skin from a suitable animal model (e.g., Sprague-Dawley rats, 200–250 g).[6]

-

Carefully remove the hair from the skin surface.[9]

-

Excise the skin and remove any subcutaneous fat and connective tissue using a scalpel.[5]

-

Wash the skin with PBS to remove any adhering materials.

-

Cut the prepared skin into appropriate sizes to fit the Franz diffusion cells.

-

The skin can be used fresh or stored at -20°C until use. If frozen, thaw the skin in PBS at room temperature before mounting.

Franz Diffusion Cell Setup and Permeation Study

-

Receptor Medium Preparation : Prepare a receptor medium of PBS (pH 7.4) and methanol (70:30, v/v) to ensure sink conditions for the poorly water-soluble this compound.[6] Degas the medium using an ultrasonic bath to prevent air bubble formation.[8]

-

Cell Assembly :

-

Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[5]

-

Ensure a leak-proof seal.

-